6-环丙基-3-(哌啶-4-基甲基)嘧啶-4-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

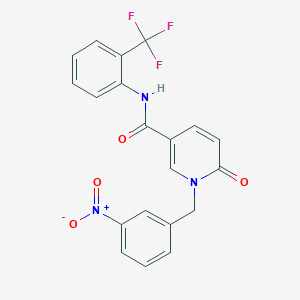

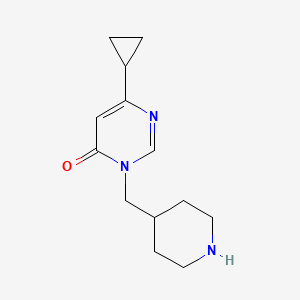

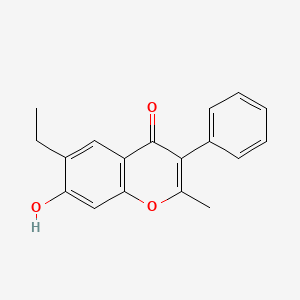

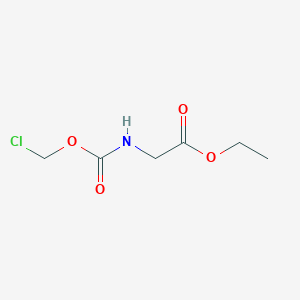

6-Cyclopropyl-3-(piperidin-4-ylmethyl)pyrimidin-4-one, also known as CPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. CPP is a pyrimidinone derivative that has been synthesized and studied for its biological properties, including its mechanism of action and physiological effects.

科学研究应用

合成与生物学评估

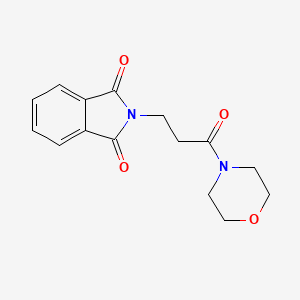

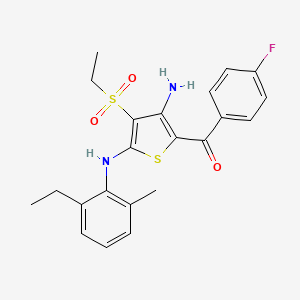

化合物 6-环丙基-3-(哌啶-4-基甲基)嘧啶-4-酮是嘧啶酮衍生物这个更大类别的衍生物的一部分,该类衍生物已被用于各种生物活性研究。例如,类似化合物的合成和生物学评估显示出抗微生物活性。M. A. Al-Haiza 等人(2003 年)的研究探索了吡喃嘧啶和萘啶衍生物的抗微生物特性,突出了嘧啶酮支架在开发新抗微生物剂中的潜力 M. A. Al-Haiza, M. S. Mostafa, M. El-kady, 2003。

新型合成方法

该化合物的合成可以涉及新颖且高效的一锅法,正如 M. Bararjanian 等人(2010 年)的工作所表明的那样,其中涉及苯甲醛衍生物、氰基乙酸甲酯和胍碳酸盐的三组分反应得到类似的嘧啶酮。此类方法提供了对可适用于 6-环丙基-3-(哌啶-4-基甲基)嘧啶-4-酮的有效合成途径的见解 M. Bararjanian, S. Balalaie, F. Rominger, Sanaz Barouti, 2010。

抗癌活性

嘧啶酮家族中的化合物,特别是那些包含哌啶结构的化合物,已经显示出显着的抗癌活性。Palwinder Singh 和 Kamaldeep Paul(2006 年)对 1,3-二烷基化嘧啶-2,4-二酮的研究表明,在多种人类肿瘤细胞系中具有显着的抗癌活性,表明此类化合物在肿瘤学中的治疗潜力 Palwinder Singh, Kamaldeep Paul, 2006。

抗血管生成和 DNA 切割研究

对具有哌啶结构的嘧啶酮衍生物的进一步研究,如 Vinaya Kambappa 等人(2017 年)的研究,揭示了显着的抗血管生成和 DNA 切割活性,强调了该化合物在癌症治疗和涉及血管生成的其他疾病中的潜力 Vinaya Kambappa, G. K. Chandrashekara, N. D. Rekha, Prasanna D. Shivaramu, Komaraiah Palle, 2017。

未来方向

The future directions for research on “6-Cyclopropyl-3-(piperidin-4-ylmethyl)pyrimidin-4-one” could include further exploration of its potential biological activities, development of synthesis methods, and investigation of its physical and chemical properties. Given the interest in pyrimidine derivatives, it’s likely that these areas will continue to be active fields of research .

作用机制

Target of Action

The primary target of 6-Cyclopropyl-3-(piperidin-4-ylmethyl)pyrimidin-4-one is the Serine/threonine-protein kinase ATR . This protein plays a crucial role in the DNA damage response pathway, where it helps to maintain genomic integrity by recognizing and repairing damaged DNA.

Mode of Action

6-Cyclopropyl-3-(piperidin-4-ylmethyl)pyrimidin-4-one acts as an inhibitor of the Serine/threonine-protein kinase ATR . By inhibiting ATR, this compound disrupts the DNA damage response pathway, leading to the accumulation of DNA damage and ultimately cell death .

Biochemical Pathways

The inhibition of ATR affects the DNA damage response pathway. This pathway is responsible for detecting DNA damage and initiating its repair. When ATR is inhibited, the pathway is disrupted, leading to the accumulation of DNA damage. This can result in cell cycle arrest, apoptosis, or senescence .

Result of Action

The inhibition of ATR by 6-Cyclopropyl-3-(piperidin-4-ylmethyl)pyrimidin-4-one leads to the disruption of the DNA damage response pathway. This results in the accumulation of DNA damage, which can lead to cell cycle arrest, apoptosis, or senescence . These cellular effects can contribute to the compound’s potential therapeutic effects.

属性

IUPAC Name |

6-cyclopropyl-3-(piperidin-4-ylmethyl)pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O/c17-13-7-12(11-1-2-11)15-9-16(13)8-10-3-5-14-6-4-10/h7,9-11,14H,1-6,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIMBWPZTNGJLFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=O)N(C=N2)CC3CCNCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 5-[[4-(diethylsulfamoyl)benzoyl]amino]-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2919271.png)

![2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide](/img/structure/B2919283.png)

![1-[2-(Dimethylamino)ethyl]cyclopropane-1-carboxylic acid;hydrochloride](/img/structure/B2919284.png)